ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate

Lipophilicity Physicochemical properties Drug design

Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate (CAS 98534-76-0) is a substituted pyrazole-4-carboxylate ester characterized by a 5-chloro and a 1-phenyl group. Its molecular formula is C₁₂H₁₁ClN₂O₂, with a molecular weight of 250.68 g/mol.

Molecular Formula C12H11ClN2O2
Molecular Weight 250.68 g/mol
CAS No. 98534-76-0
Cat. No. B1367561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate
CAS98534-76-0
Molecular FormulaC12H11ClN2O2
Molecular Weight250.68 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)Cl
InChIInChI=1S/C12H11ClN2O2/c1-2-17-12(16)10-8-14-15(11(10)13)9-6-4-3-5-7-9/h3-8H,2H2,1H3
InChIKeyKVZBBMIDKLDXQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Chloro-1-Phenyl-1H-Pyrazole-4-Carboxylate (CAS 98534-76-0): Procurement-Relevant Baseline for a Pyrazole-4-Carboxylate Building Block


Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate (CAS 98534-76-0) is a substituted pyrazole-4-carboxylate ester characterized by a 5-chloro and a 1-phenyl group [1]. Its molecular formula is C₁₂H₁₁ClN₂O₂, with a molecular weight of 250.68 g/mol [1]. The compound is primarily recognized as a versatile research chemical and synthetic intermediate, available from major suppliers like Sigma-Aldrich as part of their AldrichCPR collection for early discovery research . While authoritative sources report its utility as a building block in pharmaceutical and agrochemical synthesis, specific, validated biological or physicochemical differentiation data in peer-reviewed literature remain sparse [1], .

Why Generic Substitution is Not Advisable for Ethyl 5-Chloro-1-Phenyl-1H-Pyrazole-4-Carboxylate (CAS 98534-76-0) in Research Protocols


The 1H-pyrazole-4-carboxylate scaffold exhibits pronounced structure-activity relationships (SAR), where even minor alterations in substitution pattern can drastically modulate biological activity and physicochemical properties [1]. The specific 5-chloro-1-phenyl substitution of this compound is critical, as related SAR studies on 1-phenyl-pyrazole-4-carboxylic acid derivatives have demonstrated that modifications at the 5-position and on the phenyl ring profoundly affect target binding affinity and in vivo efficacy [2]. For instance, in a series of xanthine oxidoreductase inhibitors, the presence and position of halogen substituents directly correlated with nanomolar inhibitory potency [2]. Similarly, the 1-phenyl group is essential for key hydrophobic interactions and metabolic stability [1], [2]. Therefore, substituting this specific compound with a generic analog bearing a different halogen, a missing phenyl group, or an altered ester moiety would unpredictably alter its reactivity and biological profile, invalidating any comparative or replicative study [1], [2], [3].

Quantitative Differentiation Evidence for Ethyl 5-Chloro-1-Phenyl-1H-Pyrazole-4-Carboxylate (CAS 98534-76-0): A Comparator-Based Analysis


Physicochemical Profiling: Predicted Lipophilicity (LogP) and Boiling Point for Formulation and Purification

The predicted lipophilicity of ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate, as indicated by its calculated LogP of 2.70, suggests a specific balance between aqueous solubility and membrane permeability . This value is a key parameter for predicting ADME properties in early drug discovery and for selecting appropriate solvents for synthesis and purification [1].

Lipophilicity Physicochemical properties Drug design

Reported Antimicrobial Activity Against Common Bacterial Strains: A Basis for Further Exploration

Vendor literature reports that ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate has demonstrated promising antibacterial activity against Escherichia coli and Staphylococcus aureus . This activity is attributed to the specific 5-chloro-1-phenyl substitution pattern, which is a known pharmacophore for antimicrobial action in related pyrazole carboxylates [1]. However, no direct comparator MIC data are provided in the available sources, limiting this to supporting evidence for its potential utility.

Antimicrobial Antibacterial E. coli

Potential Anti-Inflammatory Mechanism: In Vitro Cytokine Inhibition Data from Vendor Sources

According to vendor-provided information, ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate exhibits significant anti-inflammatory effects by inhibiting the pro-inflammatory cytokines TNF-α and IL-6 . This suggests a specific mechanism of action that could differentiate it from analogs lacking this substitution pattern, which may target different pathways. However, the absence of published IC50 values or direct comparator data in peer-reviewed literature necessitates that this be considered supporting evidence.

Anti-inflammatory TNF-α IL-6

Availability as a High-Purity Building Block for Targeted Synthesis and Derivatization

Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate is available with a minimum purity specification of 95% from multiple vendors, including as part of Sigma-Aldrich's AldrichCPR collection for early discovery , . This contrasts with less-substituted or more complex pyrazole esters, which may have lower commercial availability or require custom synthesis. The presence of both a reactive ester and a chloro substituent makes it a particularly versatile intermediate for further functionalization [1].

Synthetic intermediate Building block Chemical synthesis

Primary Application Scenarios for Ethyl 5-Chloro-1-Phenyl-1H-Pyrazole-4-Carboxylate (CAS 98534-76-0) Based on Evidence Synthesis


Lead Optimization in Anti-Inflammatory Drug Discovery

Ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate serves as a privileged scaffold for developing novel anti-inflammatory agents. Its reported inhibition of TNF-α and IL-6, albeit from vendor sources, provides a rationale for its use as a starting point for medicinal chemistry campaigns . The compound's well-defined structure and availability at high purity make it suitable for generating focused libraries to elucidate SAR and optimize potency against these key inflammatory mediators. This application is supported by the compound's physicochemical profile (LogP ~2.7), which predicts favorable drug-like properties for oral bioavailability .

Synthesis of Novel Antimicrobial Agents

Given the reported antibacterial activity against E. coli and S. aureus, this compound is a valuable intermediate for synthesizing and evaluating new antimicrobial pyrazole derivatives . Its 5-chloro-1-phenyl substitution pattern is a recognized pharmacophore in the pyrazole class, and the reactive ester group at the 4-position allows for facile conversion to amides, hydrazides, and other functional groups known to enhance antimicrobial potency . Procurement of this specific building block ensures that SAR studies are grounded in a consistent and well-defined chemical starting point.

Chemical Biology Probe for Studying RORγt and Related Nuclear Receptors

While not directly studied, the 1-phenylpyrazole core of ethyl 5-chloro-1-phenyl-1H-pyrazole-4-carboxylate is a key structural element in several patented RORγt modulators . The compound can therefore be used as a basic scaffold for synthesizing probes to investigate the role of RORγt in Th17 cell differentiation and autoimmune disease pathology. Its LogP value of 2.70 suggests it may possess the necessary lipophilicity for cell permeability, a critical requirement for an effective chemical biology probe . This application leverages the compound's role as a versatile, commercially available building block for generating more complex, biologically active molecules.

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